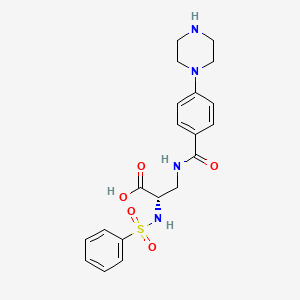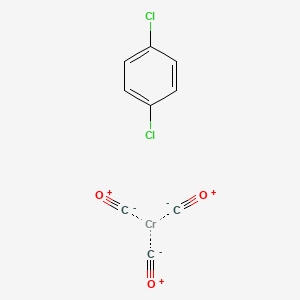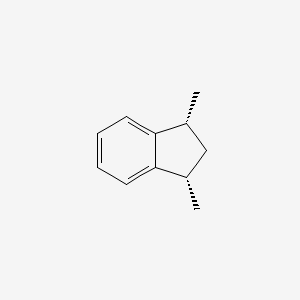
4,4'-(Piperazine-1,4-diylbis((6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is a complex organic compound that belongs to the class of azo dyes. This compound is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Méthodes De Préparation
The synthesis of 4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves multiple steps. The process typically starts with the preparation of the triazine and azo components separately, followed by their coupling.
Synthesis of Triazine Component: The triazine component is synthesized through a series of reactions involving chlorination and nucleophilic substitution. The process often involves the use of reagents such as cyanuric chloride and piperazine.
Synthesis of Azo Component: The azo component is prepared by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. Common reagents used in this step include sodium nitrite and hydrochloric acid.
Coupling Reaction: The final step involves the coupling of the triazine and azo components under controlled conditions to form the desired compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings, where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The azo group in the compound can be reduced to form amines, while oxidation can lead to the formation of different oxidation states of the azo group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and triazine-based reactions.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of 4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves its interaction with various molecular targets. The compound’s azo group can interact with nucleophiles, leading to the formation of covalent bonds. The triazine rings can undergo substitution reactions, allowing the compound to form stable complexes with other molecules. These interactions are crucial for its applications in dyeing and staining.
Comparaison Avec Des Composés Similaires
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) can be compared with other similar compounds such as:
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound also contains triazine rings but lacks the azo group, making it less suitable for dyeing applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have similar triazine structures but differ in their substituents, leading to different chemical properties and applications.
Functionalized Triazines and Tetrazines: These compounds have additional functional groups that provide unique properties, such as enhanced stability and reactivity.
The uniqueness of 4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) lies in its combination of azo and triazine moieties, which confer both vibrant color properties and versatile reactivity.
Propriétés
| 85959-05-3 | |
Formule moléculaire |
C44H30Cl2K3N14Na3O20S6 |
Poids moléculaire |
1524.4 g/mol |
Nom IUPAC |
tripotassium;trisodium;5-[[4-chloro-6-[4-[4-chloro-6-[[8-hydroxy-7-[(4-methyl-2-sulfonatophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H36Cl2N14O20S6.3K.3Na/c1-19-3-5-25(29(11-19)83(69,70)71)55-57-35-31(85(75,76)77)15-21-13-23(81(63,64)65)17-27(33(21)37(35)61)47-41-49-39(45)51-43(53-41)59-7-9-60(10-8-59)44-52-40(46)50-42(54-44)48-28-18-24(82(66,67)68)14-22-16-32(86(78,79)80)36(38(62)34(22)28)58-56-26-6-4-20(2)12-30(26)84(72,73)74;;;;;;/h3-6,11-18,61-62H,7-10H2,1-2H3,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,47,49,51,53)(H,48,50,52,54);;;;;;/q;6*+1/p-6 |
Clé InChI |
IEXHYEPMCRZIRQ-UHFFFAOYSA-H |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N5CCN(CC5)C6=NC(=NC(=N6)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C(=C8O)N=NC9=C(C=C(C=C9)C)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)


